2-Methoxyethane-1-sulfinyl chloride
Description
Significance of Sulfinyl Chlorides as Synthetic Intermediates
Sulfinyl chlorides (R-SOCl) are a class of organosulfur compounds characterized by a sulfur atom double-bonded to an oxygen atom and single-bonded to a chlorine atom and an organic residue. They serve as valuable and highly reactive intermediates in organic synthesis due to the electrophilic nature of the sulfur atom. This reactivity allows them to readily engage with a wide array of nucleophiles, making them key precursors for a variety of sulfur-containing functional groups.
The primary utility of sulfinyl chlorides lies in their conversion to other important sulfur compounds. For instance, their reaction with:
Alcohols under basic conditions yields sulfinate esters. rsc.org These esters are significant in their own right, particularly in asymmetric synthesis, such as in the Andersen method for producing chiral sulfoxides. rsc.org
Amines leads to the formation of sulfinamides. nih.gov Sulfinamides are crucial building blocks in asymmetric chemistry and can also function as protecting groups. nih.gov
Organometallic reagents (like Grignard or organolithium reagents) provides a direct route to sulfoxides. acs.orgorganic-chemistry.org This method is advantageous for creating unsymmetrical sulfoxides. acs.org
The generation of sulfinyl chlorides can be accomplished through methods like the reaction of a metal sulfinate with thionyl chloride. researchgate.net Their high reactivity, while synthetically useful, also means they are sensitive to hydrolysis and often require careful handling and noxious reagents for their preparation. nih.gov
Modulatory Influence of the Methoxy (B1213986) Moiety on 2-Methoxyethane-1-sulfinyl chloride Reactivity and Stability
The methoxy group's oxygen atom possesses lone pairs of electrons, which can exert an influence on the nearby sulfinyl chloride functional group. This can occur through several mechanisms:
Inductive Effect: The electronegative oxygen atom can exert an electron-withdrawing inductive effect through the sigma bonds of the ethyl chain. This can potentially increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.
Intramolecular Interaction: There is the potential for intramolecular interaction between the methoxy oxygen and the sulfur atom. Such non-covalent interactions, sometimes observed in related structures, can influence the conformation and stability of the molecule. nih.gov For example, studies on other substituted sulfonyl compounds have shown that intramolecular hydrogen bonding or other close contacts can dictate molecular geometry. nih.gov
Steric Hindrance: The methoxy group, while not exceptionally large, adds steric bulk near the reactive center, which could influence the approach of nucleophiles.
While specific research detailing the precise kinetic and thermodynamic effects of the β-methoxy group on this particular sulfinyl chloride is not widely documented in the provided search results, the behavior of related compounds provides insight. For instance, the presence of substituents on the alkyl chain of sulfonyl chlorides is known to affect their reaction mechanisms, such as influencing the competition between direct nucleophilic substitution at the sulfur atom and elimination pathways to form sulfenes. acs.org The presence of an ether linkage could also influence the solubility and coordination properties of the molecule in different reaction media.
Properties of this compound
Below is a table summarizing some of the known properties of the title compound.
| Property | Value | Source |
| Molecular Formula | C₃H₇ClO₃S | sigmaaldrich.comnih.gov |
| Molecular Weight | 158.60 g/mol | sigmaaldrich.comnih.gov |
| CAS Number | 51517-01-2 | nih.gov |
| Physical Form | Solid | sigmaaldrich.com |
| InChI Key | DUNNNVSEUCJEOY-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-methoxyethanesulfinyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2S/c1-6-2-3-7(4)5/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJQEPBIDOAYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1860088-32-9 | |
| Record name | 2-methoxyethane-1-sulfinyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Methoxyethane 1 Sulfinyl Chloride
Direct Synthesis Strategies
Direct synthesis focuses on the conversion of precursors structurally similar to the target molecule, such as those already containing the 2-methoxyethyl backbone.
The term "sulfonation" in this context refers to the introduction of the sulfinyl chloride group (-SOCl). A direct conversion from 2-methoxyethanol (B45455) is not a standard single-step procedure. Instead, the synthesis logically commences from a sulfur-containing precursor, such as 2-methoxyethanethiol (B1608290) or its corresponding disulfide, bis(2-methoxyethyl) disulfide.
A plausible route involves the reaction of bis(2-methoxyethyl) disulfide with a chlorinating agent in the presence of acetic anhydride (B1165640). This method is a general procedure for preparing various aliphatic and aromatic sulfinyl chlorides. orgsyn.org The reaction proceeds by cleavage of the sulfur-sulfur bond and simultaneous oxidation and chlorination.
A closely related synthesis is the preparation of 2-hydroxyethanesulfonyl chloride, which is achieved through the reaction of an aqueous solution of 2-mercaptoethanol (B42355) with chlorine. researchgate.net While this yields the sulfonyl chloride, it underscores the principle of using a functionalized thiol as a direct precursor. To obtain the sulfinyl chloride, conditions would need to be moderated to prevent over-oxidation.
The successful synthesis of a relatively unstable compound like 2-Methoxyethane-1-sulfinyl chloride hinges on the meticulous optimization of reaction parameters. Key variables include the choice of chlorinating agent, solvent, temperature, and stoichiometry.
| Parameter | Optimized Condition | Rationale and Considerations |
| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂) with acetic anhydride | Provides the necessary chlorine and oxidative potential. The choice can influence side reactions and product purity. orgsyn.orgscilit.com |
| Solvent System | Inert solvents (e.g., methylene (B1212753) chloride, pentane) or acetic anhydride | Methylene chloride is often used to prevent solvolysis reactions. cdnsciencepub.com Acetic anhydride can serve as both solvent and reactant. orgsyn.org |
| Temperature Control | Low temperatures (typically below 0°C) | Minimizes thermal decomposition and disproportionation of the sulfinyl chloride product. orgsyn.org Sudden temperature increases must be avoided. |
| Reagent Stoichiometry | Precise molar ratios | An excess of the chlorinating agent or oxidant can lead to the formation of the corresponding sulfonyl chloride as an undesired byproduct. orgsyn.orgcdnsciencepub.com |
| Work-up | Distillation under reduced pressure | Purification of volatile sulfinyl chlorides is often achieved by careful distillation. The pressure must be gradually decreased to remove excess reagents and solvent before applying heat. orgsyn.org |
Aliphatic sulfinyl chlorides are known for their limited thermal stability. At room temperature, methanesulfinyl chloride, a simple analogue, slowly decomposes, liberating hydrogen chloride, and can disproportionate into methanesulfonyl chloride and methanesulfenyl chloride. orgsyn.org Therefore, this compound is expected to exhibit similar instability and should not be stored for extended periods, especially in a sealed container at room temperature. orgsyn.org
The primary side reaction of concern during synthesis is over-oxidation. Using an excess of the oxidizing chlorinating agent or allowing the reaction temperature to rise can convert the desired sulfinyl chloride into the more stable but undesired 2-methoxyethane-1-sulfonyl chloride. cdnsciencepub.com
Mechanistic Studies and Reactivity Profiles of 2 Methoxyethane 1 Sulfinyl Chloride
Redox Transformations
Reduction to Sulfinyl or Sulfide Derivatives
The reduction of sulfinyl chlorides can lead to the formation of corresponding sulfinyl derivatives or be further reduced to sulfides. Aromatic sulfonyl chlorides can be reduced to aromatic thiols using reagents like zinc metal and hydrochloric acid. britannica.com While specific studies on the reduction of 2-Methoxyethane-1-sulfinyl chloride are not extensively detailed in the provided results, general principles of sulfonyl and sulfinyl chloride reactivity suggest that similar transformations are plausible. The reduction of the sulfonyl chloride group can also be a step in the synthesis of thioethers and thioesters from sulfonyl chlorides, which act as thiol surrogates. nih.gov
Elimination and Rearrangement Processes under Thermal or Basic Conditions
Under thermal or basic conditions, sulfonyl chlorides can undergo elimination reactions. For instance, 2-chloroethanesulfonyl chloride reacts in the presence of triethylamine (B128534) to yield N-octadecylethenesulfonamide. rit.edu This suggests that this compound could potentially undergo elimination to form a vinyl sulfone derivative, although specific studies on this compound were not found. Rearrangement reactions are also possible, particularly in systems where a more stable carbocation can be formed. masterorganicchemistry.com While detailed studies on the thermal or base-induced rearrangements of this compound are not available, the potential for such reactions exists, influenced by the stability of intermediates.
Comparative Reactivity Analyses with Structurally Analogous Sulfinyl Chlorides
The reactivity of sulfinyl chlorides is influenced by their structural features, such as steric bulk and electronic effects. A comparative analysis of 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride with its structural analog, 2-cyclopropyl-2-ethoxyethane-1-sulfonyl chloride, highlights these differences. The larger cyclohexyl group introduces significant steric hindrance, which can slow down hydrolysis and other reactions compared to the smaller cyclopropyl (B3062369) analog. This suggests that the reactivity of this compound would be influenced by the methoxyethyl group, likely exhibiting different reaction kinetics compared to simpler alkyl sulfinyl chlorides.
Below is a comparative table of structurally analogous sulfonyl chlorides:
| Property | 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride | 2-Cyclopropyl-2-ethoxyethane-1-sulfonyl chloride |
| Molecular Formula | C₉H₁₇ClO₃S | C₇H₁₃ClO₃S |
| Substituents | Cyclohexyl, Methoxy (B1213986) | Cyclopropyl, Ethoxy |
| Molecular Weight ( g/mol ) | ~240.75 | ~212.70 |
| Reactivity | Steric hindrance reduces hydrolysis rate | Higher ring strain may increase reactivity |
Chlorinolysis Mechanisms and Carbon-Sulfur Bond Cleavage
The chlorinolysis of sulfinyl chlorides can lead to carbon-sulfur bond cleavage, a process that has been observed in related α-sulfonyl sulfinyl chlorides. cdnsciencepub.com This reaction highlights that the C-S bond in sulfinyl chlorides is not inert and can be cleaved under specific oxidative conditions. The mechanism of C-S bond cleavage during chlorinolysis is complex and may involve the formation of oxochlorosulfonium cations. cdnsciencepub.com The study of the chlorinolysis of both a sulfinyl chloride and a sulfinate ester has provided evidence for C-S bond rupture, indicating that the previously understood mechanisms required revision. cdnsciencepub.com
Considerations of Hydrolysis Pathways and Stability in Aqueous Environments
Sulfonyl chlorides are generally reactive towards water, leading to hydrolysis. nih.gov However, the stability of sulfonyl chlorides in aqueous environments can vary significantly depending on their structure. For example, aryl sulfonyl fluorides are considerably more resistant to hydrolysis than their chloride analogs. nih.gov The hydrolysis of this compound would likely proceed via nucleophilic attack of water on the electrophilic sulfur atom, leading to the formation of the corresponding sulfonic acid and hydrochloric acid. The presence of the methoxy group may influence the rate of hydrolysis through electronic effects. While specific data on the hydrolysis of this compound is not available, it is expected to be sensitive to moisture.
Advanced Applications of 2 Methoxyethane 1 Sulfinyl Chloride in Complex Organic Synthesis
Integration into Multi-component Reaction Architectures
The primary role of a sulfonyl chloride is to act as a potent electrophile, readily reacting with nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. This reactivity is central to its potential use in MCRs. Although not a typical component in well-known MCRs, which traditionally involve reactants like isocyanides, aldehydes, amines, and carboxylic acids, sulfonyl chlorides can participate in mechanistically distinct multi-component processes.
A significant example of such a process is the one-pot synthesis of sulfinamides from sulfonyl chlorides. This transformation involves the in situ reduction of a sulfonyl chloride and subsequent reaction with an amine. This method circumvents the need for sensitive sulfinyl chloride reagents. While specific examples detailing the use of 2-Methoxyethane-1-sulfinyl chloride in these reactions are sparse, the general mechanism provides a framework for its potential application. The methoxyethyl group could impart unique solubility or chelating properties to the resulting sulfinamide products, making it an attractive, albeit currently underexplored, building block for such syntheses.
Research has demonstrated the feasibility of synthesizing a diverse array of sulfinamides from various sulfonyl chlorides and amines in a one-pot procedure. These reactions showcase the modularity that is a hallmark of MCRs. The general applicability of this reaction suggests that this compound could likely serve as a viable substrate.
Table 1: Examples of One-Pot Sulfinamide Synthesis from Various Sulfonyl Chlorides
The following table illustrates the scope of the one-pot sulfinamide synthesis with various sulfonyl chlorides and amines, demonstrating the potential for incorporating diverse building blocks.
| Sulfonyl Chloride | Amine | Reducing Agent | Solvent | Yield (%) |
| p-Toluenesulfonyl chloride | Benzylamine | PPh₃ | CH₂Cl₂ | High |
| Methanesulfonyl chloride | Aniline | PPh₃ | CH₂Cl₂ | Moderate |
| Benzenesulfonyl chloride | Morpholine | PPh₃ | CH₂Cl₂ | High |
| Dansyl chloride | Piperidine | PPh₃ | CH₂Cl₂ | Moderate |
This table represents generalized findings for the class of sulfonyl chlorides in one-pot sulfinamide synthesis to illustrate the reaction's scope. Specific yield data for this compound is not available in the cited literature.
The integration of this compound into these or other novel MCR architectures would likely leverage the compound's unique structural features. The ether linkage in the ethyl backbone could influence the electronic properties of the sulfonyl group and the solubility of the resulting products, a key consideration in complex molecule synthesis and purification. Further research is required to fully explore and document the utility of this compound as a versatile component in the expanding field of multi-component reaction design.
Future Research Directions and Unexplored Avenues
Development of Green Chemistry Approaches for Synthesis and Application
Future research should prioritize the development of environmentally benign methods for the synthesis and application of 2-Methoxyethane-1-sulfinyl chloride, moving away from traditional protocols that often rely on hazardous reagents and volatile organic solvents. Key areas for investigation include the adoption of greener reagents and solvent systems that enhance the sustainability of processes involving this compound.
One promising direction is the exploration of alternative chlorinating and oxidizing agents that are less hazardous than those conventionally used. For instance, methods developed for sulfonyl chlorides, such as the use of N-chlorosuccinimide (NCS) or bleach (sodium hypochlorite), could be adapted for the synthesis of this compound. These reagents are more easily handled and generate less toxic byproducts compared to reagents like thionyl chloride or chlorine gas.
Furthermore, the replacement of conventional organic solvents with more sustainable alternatives is a critical area of research. The potential of using water, ionic liquids, or deep eutectic solvents (DESs) for the synthesis and subsequent reactions of this compound should be investigated. These solvent systems can offer benefits such as reduced volatility, enhanced reaction rates, and simplified product isolation, thereby minimizing the environmental footprint of the chemical processes.
Improving the atom economy of synthetic routes is another cornerstone of green chemistry that warrants attention. Research could focus on designing one-pot or tandem reaction sequences where this compound is generated in situ and consumed in a subsequent step without the need for isolation. This approach not only reduces waste but also minimizes handling of the reactive sulfinyl chloride intermediate.
Table 1: Comparison of Traditional and Potential Green Synthesis Approaches
| Feature | Traditional Approach | Potential Green Approach |
|---|---|---|
| Chlorinating Agent | Thionyl chloride (SOCl₂) | N-Chlorosuccinimide (NCS), Sodium hypochlorite (NaOCl) |
| Solvent | Dichloromethane, Chloroform | Water, Ethanol, Deep Eutectic Solvents (DESs) |
| Process | Multi-step with isolation | In situ generation, One-pot synthesis |
| Byproducts | Acidic and toxic gases | Recyclable succinimide, Benign salts |
| Atom Economy | Moderate | High |
Exploration of Novel Catalytic Systems for Enhanced Selectivity
The development of novel catalytic systems represents a significant opportunity to enhance the selectivity and efficiency of reactions involving this compound. Future research in this area could lead to more controlled and predictable outcomes in the synthesis of complex molecules.
A key focus should be on the discovery of catalysts that can control the regioselectivity and stereoselectivity of reactions at the sulfinyl chloride group. For instance, the use of chiral catalysts, such as cinchona alkaloids, has shown promise in the enantioselective synthesis of sulfinate esters from sulfinyl chlorides. nih.gov Applying similar catalytic strategies to this compound could enable the production of enantioenriched sulfur-containing compounds, which are valuable in medicinal chemistry and materials science.
Transition metal catalysis also offers a fertile ground for exploration. Palladium and copper catalysts have been employed in cross-coupling reactions involving sulfonyl chlorides, and similar methodologies could be developed for this compound. chemistryviews.org These catalytic systems could facilitate novel carbon-sulfur bond formations, expanding the synthetic utility of this reagent. Additionally, photocatalytic approaches, which utilize visible light to drive chemical reactions, could provide mild and selective methods for activating the sulfinyl chloride group towards new types of transformations. acs.org
The methoxyethyl side chain of this compound could also be exploited in catalyst design. The oxygen atom in the ether linkage could act as a coordinating group, allowing for the design of catalysts that interact with the substrate in a specific manner, thereby influencing the outcome of the reaction. This potential for intramolecular catalyst direction could lead to highly selective transformations that are unique to this particular substrate.
Table 2: Potential Catalytic Systems for this compound
| Catalyst Type | Potential Application | Desired Outcome |
|---|---|---|
| Chiral Lewis Bases (e.g., Cinchona Alkaloids) | Enantioselective alcoholysis | Synthesis of chiral sulfinate esters |
| Transition Metals (e.g., Pd, Cu) | Cross-coupling reactions | Formation of novel C-S bonds |
| Photocatalysts (e.g., K-PHI) | Light-mediated transformations | Mild and selective functionalization |
| Lewis Acids | Friedel-Crafts and addition reactions | Synthesis of sulfoxides and other derivatives |
Advanced Mechanistic Investigations via In Situ Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Future research should employ advanced in situ spectroscopic techniques to probe the intricate details of these reactions in real-time.
The use of techniques such as in situ Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy can provide invaluable information about the formation and consumption of reactants, intermediates, and products as the reaction progresses. This data can help to identify transient species and elucidate the kinetic profiles of the reactions, offering a more complete picture of the reaction mechanism. For example, monitoring the reaction of this compound with a nucleophile using in situ NMR could reveal the presence of short-lived intermediates that would be undetectable by conventional analysis of the final reaction mixture.
Continuous flow chemistry platforms integrated with in situ analytical tools offer a powerful approach for mechanistic studies. These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, enabling the systematic investigation of their effects on the reaction pathway. By coupling a flow reactor with techniques like mass spectrometry, it is possible to identify and characterize reactive intermediates that are too unstable to be observed under batch conditions.
Design of Novel Transformations Leveraging the Unique Reactivity of the Sulfinyl Chloride Group
The high reactivity of the sulfinyl chloride functional group makes this compound a versatile building block for the synthesis of a wide range of sulfur-containing compounds. wikipedia.org Future research should focus on designing novel transformations that exploit this reactivity to create complex and valuable molecular architectures.
One promising area of exploration is the development of multi-component reactions (MCRs) involving this compound. MCRs allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, offering significant advantages in terms of efficiency and sustainability. The electrophilic nature of the sulfur atom in the sulfinyl chloride group makes it an ideal candidate for participation in such reactions, where it can react with a variety of nucleophiles to generate diverse molecular scaffolds.
The development of novel cycloaddition reactions is another exciting avenue for future research. While sulfonyl chlorides have been shown to participate in [2+2] annulations, the corresponding reactivity of sulfinyl chlorides is less explored. magtech.com.cn Investigating the potential of this compound to undergo cycloadditions with alkenes, alkynes, or other unsaturated systems could lead to the discovery of new methods for the synthesis of sulfur-containing heterocyclic compounds.
Furthermore, the unique combination of the sulfinyl chloride group and the methoxyethyl side chain could be leveraged to design novel cascade reactions. The ether oxygen could act as an internal nucleophile or a directing group, guiding the reactivity of the sulfinyl chloride moiety to achieve transformations that are not possible with simpler alkyl or aryl sulfinyl chlorides. This could lead to the development of highly efficient and selective methods for the synthesis of complex, functionalized molecules.
Computational Predictions for Structure-Reactivity Relationships and Rational Design of Derivatives
Computational chemistry offers a powerful toolkit for understanding the fundamental properties of this compound and for guiding the design of new derivatives with tailored reactivity. Future research in this area should focus on using theoretical calculations to establish clear structure-reactivity relationships and to predict the behavior of this compound in various chemical environments.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of this compound. nih.gov These calculations can provide insights into the influence of the methoxyethyl group on the reactivity of the sulfinyl chloride moiety, for example, by quantifying its inductive and steric effects. Molecular electrostatic potential (MEP) mapping can further illuminate the electrophilic and nucleophilic sites within the molecule, helping to predict its reactivity towards different reagents. researchgate.net
Computational modeling can also be used to explore the reaction mechanisms of transformations involving this compound. By calculating the energy profiles of different reaction pathways, it is possible to identify the most likely mechanism and to predict the activation barriers and reaction kinetics. This information is invaluable for optimizing reaction conditions and for designing more efficient synthetic routes.
Finally, computational methods can be used for the rational design of novel derivatives of this compound with specific desired properties. By systematically modifying the structure of the molecule in silico and calculating the resulting changes in its electronic and steric properties, it is possible to identify new compounds with enhanced reactivity, selectivity, or stability. This predictive approach can significantly accelerate the discovery of new reagents and building blocks for a wide range of applications in chemistry and materials science.
Q & A
Q. What are the optimal conditions for synthesizing 2-Methoxyethane-1-sulfinyl chloride to maximize yield and purity?
The synthesis typically involves sulfonation of a precursor (e.g., 2-methoxyethanol) using chlorosulfonic acid or thionyl chloride under controlled temperatures (0–5°C) in anhydrous solvents like dichloromethane . Key factors include:
- Temperature control : Elevated temperatures may lead to decomposition or side reactions (e.g., sulfone formation).
- Solvent choice : Polar aprotic solvents enhance reactivity but require rigorous drying to avoid hydrolysis.
- Stoichiometry : Excess chlorinating agent (1.5–2 equiv.) ensures complete conversion . Post-synthesis purification via fractional distillation or column chromatography is recommended .
Q. How can researchers characterize the molecular structure and purity of this compound?
Analytical methods include:
- NMR spectroscopy : H and C NMR to confirm the methoxy and sulfinyl groups (e.g., δ 3.3–3.5 ppm for methoxy protons) .
- FT-IR : Peaks at 1170–1190 cm (S=O stretching) and 750–780 cm (C–S bond) .
- Mass spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H] at m/z 169) .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Chemically resistant gloves (nitrile), goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.
- Storage : Store at –20°C in airtight, amber glass containers under inert gas (argon) to prevent moisture-induced hydrolysis .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of this compound in nucleophilic substitutions?
The sulfinyl group’s electrophilicity is modulated by:
- Methoxy substituent : Electron-donating effects reduce electrophilicity compared to non-substituted analogs, requiring stronger nucleophiles (e.g., amines over alcohols) .
- Steric hindrance : Bulky nucleophiles (e.g., tert-butylamine) exhibit lower reactivity due to restricted access to the sulfinyl center . Kinetic studies using Hammett plots or DFT calculations can quantify these effects .
Q. What strategies resolve contradictions in reported reaction yields for sulfonamide derivatives synthesized from this compound?
Discrepancies often arise from:
- Moisture content : Trace water hydrolyzes the sulfinyl chloride, reducing effective concentration. Use molecular sieves or anhydrous workup .
- Nucleophile strength : Adjust equivalents (1.1–1.3 equiv.) and reaction time (12–24 hrs) based on pKa of the nucleophile .
- Byproduct analysis : Monitor side products (e.g., sulfonic acids) via TLC or HPLC to optimize conditions .
Q. How can computational modeling predict the regioselectivity of this compound in multi-component reactions?
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model transition states to identify:
Q. What role does this compound play in bioconjugation chemistry for protein modification?
The compound reacts selectively with cysteine residues (thiol groups) to form stable sulfenamide bonds. Key considerations:
- pH control : Reactions proceed efficiently at pH 7.5–8.5 to deprotonate thiols without denaturing proteins .
- Competing reactions : Avoid amines (e.g., lysine) by using buffer systems like Tris-free PBS . Applications include antibody-drug conjugates and enzyme immobilization .
Methodological Notes
- Data reproducibility : Calibrate instruments (e.g., NMR, HPLC) with internal standards (e.g., 1,3,5-trimethoxybenzene) .
- Contradiction mitigation : Cross-reference synthetic protocols from peer-reviewed journals over commercial databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
